4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride
Description
4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride is a brominated phenolic compound featuring a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the ortho position relative to the hydroxyl group.
Properties
IUPAC Name |
4-bromo-2-(hydrazinylmethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-6-1-2-7(11)5(3-6)4-10-9;/h1-3,10-11H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUZPRITLRMECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-bromo-2-hydroxybenzaldehyde and hydrazine hydrate.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at elevated temperatures.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(hydrazinylmethyl)phenol hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiator is the combination of a bromine atom at the para position, a hydrazinylmethyl group at the ortho position, and a phenol moiety. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural Comparison of Bromophenol Derivatives
Key Observations :
- Substituent Effects : The hydrazinylmethyl group in the target compound enhances nucleophilicity compared to simple hydrazine derivatives (e.g., ). The benzoic acid analog exhibits higher polarity due to the -COOH group, influencing solubility.
- Electronic Effects : Methoxy groups () donate electron density via resonance, while bromine withdraws electrons, affecting aromatic ring reactivity.
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